molecular formula C7H10O4 B3252738 (1S,2S)-cyclopentane-1,2-dicarboxylic acid CAS No. 21917-20-4

(1S,2S)-cyclopentane-1,2-dicarboxylic acid

Cat. No.: B3252738
CAS No.: 21917-20-4
M. Wt: 158.15 g/mol
InChI Key: ASJCSAKCMTWGAH-WHFBIAKZSA-N
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Description

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid is a chiral dicarboxylic acid with the molecular formula C7H10O4. This compound is characterized by its cyclopentane ring structure with two carboxylic acid groups attached to the first and second carbon atoms in a cis configuration. The stereochemistry of this compound is specified by the (1S,2S) notation, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-cyclopentane-1,2-dicarboxylic acid typically involves the catalytic hydrogenation of maleic acid or its derivatives. One common method is the asymmetric hydrogenation of maleic anhydride using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the process is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols or alkanes.

    Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone, while reduction can produce cyclopentanol.

Scientific Research Applications

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various chiral compounds and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2S)-cyclopentane-1,2-dicarboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclopentane-1,2-dicarboxylic acid: The enantiomer of (1S,2S)-cyclopentane-1,2-dicarboxylic acid with different stereochemistry.

    Cyclohexane-1,2-dicarboxylic acid: A similar compound with a six-membered ring instead of a five-membered ring.

    Maleic acid: The precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

IUPAC Name

(1S,2S)-cyclopentane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCSAKCMTWGAH-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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